4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C15H14Cl3N2O It is characterized by the presence of a dimethylamino group, a trichlorophenyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with 4-(dimethylamino)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps may include recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trichlorophenol: A precursor in the synthesis of various chlorinated compounds.
4-(dimethylamino)benzamide: Shares the benzamide structure but lacks the trichlorophenyl group.
N-(2,4,5-trichlorophenyl)benzamide: Similar structure but without the dimethylamino group.
Uniqueness
4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide is unique due to the combination of the dimethylamino group and the trichlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13Cl3N2O |
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Molecular Weight |
343.6 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C15H13Cl3N2O/c1-20(2)10-5-3-9(4-6-10)15(21)19-14-8-12(17)11(16)7-13(14)18/h3-8H,1-2H3,(H,19,21) |
InChI Key |
KDFIQHQZSXYODC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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